molecular formula C11H14N2S B255499 4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile

4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile

Cat. No. B255499
M. Wt: 206.31 g/mol
InChI Key: VTXAHAZXXXZORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that play important roles in regulating various physiological processes, including cardiovascular function, neurotransmission, and inflammation. DPCPX has been widely used in scientific research to investigate the role of adenosine A1 receptors in various biological processes.

Mechanism of Action

4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile exerts its effects by binding to and blocking the adenosine A1 receptor. Adenosine A1 receptors are widely expressed in the brain and peripheral tissues and play important roles in regulating various physiological processes. By blocking adenosine A1 receptors, 4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile can modulate the activity of various signaling pathways and cellular processes.
Biochemical and Physiological Effects
4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile has been shown to have a range of biochemical and physiological effects, including the regulation of cardiovascular function, neurotransmitter release, and immune cell function. In cardiovascular research, 4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile has been shown to reduce cardiac contractility and heart rate, as well as to lower blood pressure. In neuroscience research, 4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile has been shown to enhance the release of certain neurotransmitters, such as dopamine and acetylcholine, and to modulate synaptic plasticity. In inflammation research, 4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile has been shown to reduce cytokine production and to inhibit the activation of immune cells, such as macrophages and T cells.

Advantages and Limitations for Lab Experiments

4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile has several advantages for use in laboratory experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for precise modulation of adenosine A1 receptor signaling. It is also relatively stable and easy to handle, which makes it a convenient tool for use in experiments. However, 4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile also has some limitations. It can be expensive to synthesize or purchase, which may limit its availability for some researchers. Additionally, its effects on other adenosine receptor subtypes and non-adenosine receptor targets are not well understood, which may limit its specificity in some experimental contexts.

Future Directions

There are several future directions for research involving 4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile. One area of interest is the role of adenosine A1 receptors in regulating synaptic plasticity and learning and memory. Another area of interest is the use of 4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile as a tool to investigate the role of adenosine A1 receptors in various disease states, such as cardiovascular disease, neurodegenerative disease, and cancer. Finally, further studies are needed to better understand the specificity and selectivity of 4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile for the adenosine A1 receptor, as well as its effects on other adenosine receptor subtypes and non-adenosine receptor targets.

Synthesis Methods

4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile can be synthesized using a variety of methods, including the Hantzsch method, the Vilsmeier-Haack reaction, and the Buchwald-Hartwig coupling reaction. The Hantzsch method involves the condensation of 2,6-dimethylpyridine with ethyl cyanoacetate and 2-chloroethylsulfanyl chloride in the presence of potassium carbonate and acetic acid. The Vilsmeier-Haack reaction involves the reaction of 2,6-dimethylpyridine with N,N-dimethylformamide dimethylacetal and phosphorus oxychloride, followed by the addition of ethyl cyanoacetate. The Buchwald-Hartwig coupling reaction involves the reaction of 2,6-dimethylpyridine with 4-bromo-2-propylsulfanylpyridine and potassium tert-butoxide in the presence of a palladium catalyst.

Scientific Research Applications

4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile has been used in a wide range of scientific research applications, including the study of cardiovascular function, neurotransmission, and inflammation. In cardiovascular research, 4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile has been used to investigate the role of adenosine A1 receptors in regulating cardiac function and blood pressure. In neuroscience research, 4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile has been used to study the role of adenosine A1 receptors in regulating neurotransmitter release and synaptic plasticity. In inflammation research, 4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile has been used to investigate the role of adenosine A1 receptors in regulating cytokine production and immune cell function.

properties

Product Name

4,6-Dimethyl-2-propylsulfanylpyridine-3-carbonitrile

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

4,6-dimethyl-2-propylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C11H14N2S/c1-4-5-14-11-10(7-12)8(2)6-9(3)13-11/h6H,4-5H2,1-3H3

InChI Key

VTXAHAZXXXZORZ-UHFFFAOYSA-N

SMILES

CCCSC1=C(C(=CC(=N1)C)C)C#N

Canonical SMILES

CCCSC1=C(C(=CC(=N1)C)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.